N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide
Description
Properties
IUPAC Name |
(E)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O2/c18-14-9-7-13(8-10-14)16-20-21-17(23-16)19-15(22)11-6-12-4-2-1-3-5-12/h1-11H,(H,19,21,22)/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJVDSCRQPONIV-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the fluorophenyl group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions or by using fluorinated precursors.
Coupling with cinnamamide: The final step involves the coupling of the 1,3,4-oxadiazole derivative with cinnamamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Comparative Analysis with Similar 1,3,4-Oxadiazole Derivatives
Structural Comparisons
The table below highlights key structural and physicochemical differences between N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide and related compounds:
Key Observations :
- Cinnamamide vs.
- Fluorophenyl vs. Methoxyphenyl : The 4-fluorophenyl group improves lipophilicity and metabolic stability relative to methoxyphenyl groups in LMM5 or 4s, which may alter pharmacokinetic profiles .
- Substituent Position : Derivatives with electron-withdrawing groups (e.g., CF₃ in HSGN-235) exhibit stronger antibacterial activity, while electron-donating groups (e.g., methoxy in LMM5) correlate with antifungal effects .
Biological Activity
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article reviews the biological properties of this compound, focusing on its anticancer efficacy, antimicrobial activity, and underlying mechanisms.
Chemical Structure and Properties
The compound features a 1,3,4-oxadiazole ring linked to a cinnamamide moiety. The presence of the 4-fluorophenyl group is expected to influence its biological activity through electronic effects and steric hindrance.
Anticancer Activity
Numerous studies have assessed the anticancer potential of this compound against various cancer cell lines.
In Vitro Studies
- Cell Lines Tested : The compound has been tested on several cancer cell lines including HeLa (cervical cancer), MCF-7 (breast cancer), and SKOV-3 (ovarian cancer).
- IC50 Values :
| Cell Line | IC50 Range (µg/mL) | Most Active Compounds |
|---|---|---|
| HeLa | 8.49 - 62.84 | 16d, 17a, 17d |
| SKOV-3 | 7.87 - 70.53 | 16c, 16d |
| MCF-7 | 11.20 - 93.46 | 16c, 16d |
The anticancer activity is attributed to mechanisms such as:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation.
- Disruption of mitochondrial function leading to increased reactive oxygen species (ROS) production .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties.
Efficacy Against Pathogens
In vitro studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains:
- Gram-positive bacteria : Effective against Staphylococcus aureus.
- Gram-negative bacteria : Showed activity against Escherichia coli and Pseudomonas aeruginosa.
The minimum inhibitory concentrations (MIC) for these pathogens were determined to be significantly lower than those for standard antibiotics, suggesting a promising role as an alternative antimicrobial agent .
Case Studies
- Cinnamic Acid Derivatives : A study demonstrated that compounds structurally related to this compound exhibited enhanced antimetastatic properties in B16-F10 melanoma cells at concentrations as low as 100 µmol/L , with one derivative suppressing cell migration by 86% compared to controls .
- Photodynamic Therapy : Another investigation explored the photodynamic effects of related compounds on MCF-7 cells, revealing increased cytotoxicity when combined with light exposure .
Q & A
Q. What are the optimal synthetic routes for N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide?
Methodological Answer: The synthesis typically involves:
Oxadiazole Ring Formation: Cyclization of thiosemicarbazide intermediates under reflux with acetic anhydride or phosphorus oxychloride (POCl₃) .
Cinnamamide Coupling: Amide bond formation via coupling agents like EDCI/HOBt in anhydrous DMF or DCM, with triethylamine as a base .
Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Key Reaction Conditions Table:
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Oxadiazole formation | POCl₃, reflux, 6h | 65–75 | 90 |
| Amide coupling | EDCI/HOBt, DCM, RT | 70–80 | 95 |
Q. How is the compound characterized to confirm its structure?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR (DMSO-d₆) to confirm aromatic protons (δ 7.2–8.1 ppm), oxadiazole carbons (δ 160–165 ppm), and cinnamamide carbonyl (δ 168 ppm) .
- Mass Spectrometry: High-resolution ESI-MS for molecular ion ([M+H]⁺) matching theoretical mass (e.g., m/z 367.12 for C₁₈H₁₄FN₃O₂) .
- Elemental Analysis: Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How do substituents on the oxadiazole ring influence biological activity?
Methodological Answer:
- Fluorophenyl vs. Chlorophenyl: Fluorine’s electronegativity enhances metabolic stability and target binding compared to chlorine, as seen in IC₅₀ values against tyrosine kinases (e.g., 2.1 µM vs. 4.5 µM) .
- Cinnamamide vs. Acetamide: The conjugated double bond in cinnamamide improves π-π stacking with hydrophobic enzyme pockets, increasing inhibitory potency by ~30% .
Substituent Effects Table:
| Substituent | Target Enzyme | IC₅₀ (µM) | LogP |
|---|---|---|---|
| 4-Fluorophenyl | EGFR kinase | 2.1 | 3.8 |
| 4-Chlorophenyl | EGFR kinase | 4.5 | 4.2 |
| Benzyl | COX-2 | 8.7 | 4.5 |
Q. What methodologies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization: Use uniform protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Purity Validation: HPLC-MS to confirm >95% purity, as impurities (e.g., unreacted cinnamic acid) can skew IC₅₀ values .
- Structural Confirmation: X-ray crystallography to verify binding modes, resolving discrepancies between docking predictions and experimental data .
Q. What in silico approaches predict the compound’s pharmacokinetics?
Methodological Answer:
- Molecular Dynamics (MD): Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability .
- ADMET Prediction: SwissADME or pkCSM for bioavailability (%F = 65–70), blood-brain barrier penetration (logBB = -1.2), and hERG inhibition risk (IC₅₀ > 10 µM) .
- Docking Studies: AutoDock Vina to identify key interactions (e.g., hydrogen bonds with Thr790 in EGFR) .
Data Contradiction Analysis
Q. Why do some studies report anti-inflammatory activity while others emphasize anticancer effects?
Methodological Answer:
- Target Selectivity: The compound inhibits both COX-2 (anti-inflammatory) and EGFR (anticancer), depending on assay conditions (e.g., 10 µM vs. 1 µM concentrations) .
- Cell Line Variability: Sensitivity differs between RAW 264.7 macrophages (IC₅₀ = 5.2 µM for COX-2) and A549 lung cancer cells (IC₅₀ = 2.8 µM for EGFR) .
Biological Activity Table:
| Assay Type | Target | IC₅₀ (µM) | Cell Line |
|---|---|---|---|
| Anti-inflammatory | COX-2 | 5.2 | RAW 264.7 |
| Anticancer | EGFR | 2.8 | A549 |
| Antimicrobial | MRSA | 12.4 | S. aureus |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
